molecular formula C23H20N4O3 B11688568 2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone

2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone

Cat. No.: B11688568
M. Wt: 400.4 g/mol
InChI Key: BYVFNXMEILMAAK-UHFFFAOYSA-N
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Description

2-{2-IMINO-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-{2-IMINO-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves multi-step reactions. One common synthetic route includes the condensation of 2-methylbenzylamine with 2-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the desired benzimidazole derivative. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Cyclization: Under specific conditions, it can undergo intramolecular cyclization to form more complex ring structures.

Scientific Research Applications

2-{2-IMINO-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(4-NITROPHENYL)ETHAN-1-ONE has been studied for various scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other benzimidazole derivatives and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications in treating infections and certain cancers due to its ability to interact with biological targets.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar compounds to 2-{2-IMINO-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(4-NITROPHENYL)ETHAN-1-ONE include other benzimidazole derivatives such as:

These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups, which can influence their reactivity and applications.

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C23H20N4O3/c1-16-6-2-3-7-18(16)14-25-20-8-4-5-9-21(20)26(23(25)24)15-22(28)17-10-12-19(13-11-17)27(29)30/h2-13,24H,14-15H2,1H3

InChI Key

BYVFNXMEILMAAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N(C2=N)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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